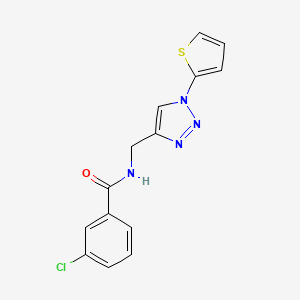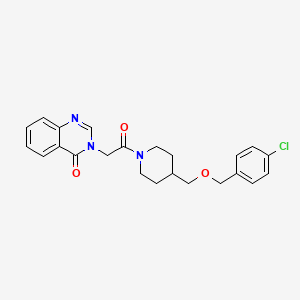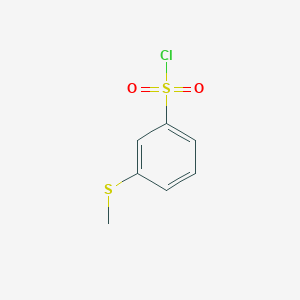
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound that has garnered interest in various fields of science. The structure comprises a benzamide group substituted with a chlorine atom, linked through a triazole ring to a thiophene moiety.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves a multi-step process. The triazole ring is first synthesized through a click reaction between azides and alkynes under copper(I) catalysis. Subsequently, the resultant triazole intermediate undergoes substitution with a thiophen-2-yl group. The final step often includes the attachment of a 3-chlorobenzoyl chloride to the triazole-thiophene intermediate under basic conditions.
Industrial Production Methods:
For industrial-scale production, the synthesis might be optimized by utilizing continuous flow reactions or microwave-assisted reactions to enhance yield and reduce reaction times. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are fine-tuned for scalability.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can be oxidized at the thiophene ring to introduce sulfoxide or sulfone functionalities.
Reduction: : The nitro group in the benzamide can be reduced to an amine.
Substitution: : The chlorine atom on the benzamide can be replaced through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas for catalytic hydrogenation.
Substitution: : Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation leads to sulfoxides or sulfones of the thiophene ring.
Reduction results in amine-substituted benzamide derivatives.
Substitution reactions yield various benzamide analogs depending on the nucleophile used.
科学的研究の応用
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is extensively studied for its potential in:
Chemistry: : As a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a molecular probe or enzyme inhibitor due to the presence of the triazole and benzamide functionalities.
Industry: : Used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用機序
The biological effects of the compound are mediated through interactions with molecular targets, such as enzymes or receptors. The triazole ring often acts as a binding moiety, while the benzamide group enhances interaction through hydrogen bonding and hydrophobic interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar compounds include:
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,4-triazol-4-yl)methyl)benzamide: : Differs by the triazole ring substitution pattern.
3-chloro-N-((1-(furan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide: : Similar structure but with a furan ring instead of thiophene.
3-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide: : Similar structure but with an acetamide group instead of benzamide.
There you have it—everything you could want to know about this fascinating compound. What's next?
特性
IUPAC Name |
3-chloro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS/c15-11-4-1-3-10(7-11)14(20)16-8-12-9-19(18-17-12)13-5-2-6-21-13/h1-7,9H,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHXVBILROOANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)
![5-Fluoro-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2959878.png)
![2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide](/img/structure/B2959880.png)
![N-[2-(2-Methylphenoxy)propyl]prop-2-enamide](/img/structure/B2959884.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2959885.png)


![4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2959889.png)

![1-(4-bromobenzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2959894.png)


